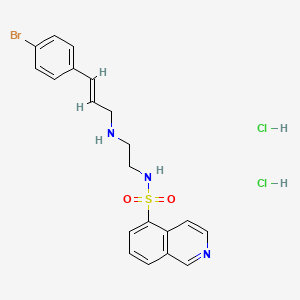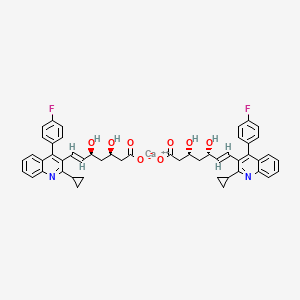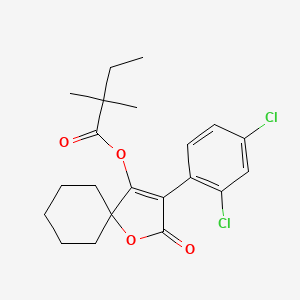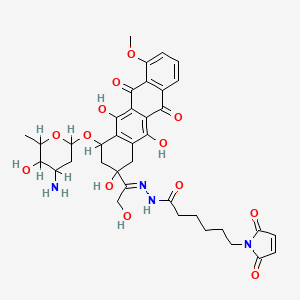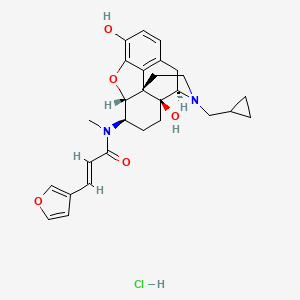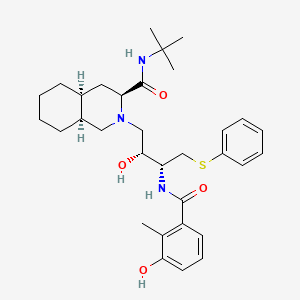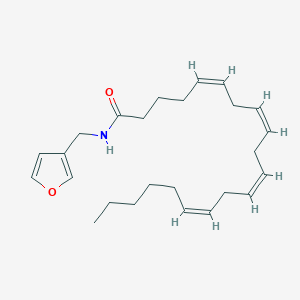
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
概要
説明
UCM707: is a potent and selective inhibitor of endocannabinoid uptake. It enhances the effects of anandamide, a naturally occurring cannabinoid in the body, by preventing its reuptake into cells. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neurology and pain management .
科学的研究の応用
UCM707 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of endocannabinoid uptake and metabolism.
Biology: Researchers use UCM707 to investigate the role of endocannabinoids in various physiological processes, including pain modulation and neuroprotection.
Medicine: UCM707 has potential therapeutic applications in treating conditions such as chronic pain, neurodegenerative diseases, and anxiety disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting the endocannabinoid system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UCM707 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the amide bond: This is typically achieved by reacting an acid chloride with an amine in the presence of a base.
Introduction of the furanyl group: This involves the use of a furanyl-containing reagent, which is coupled to the amide intermediate under specific conditions.
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of UCM707 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the purity and identity of the compound .
化学反応の分析
Types of Reactions
UCM707 undergoes several types of chemical reactions, including:
Oxidation: This can occur at the furanyl group, leading to the formation of various oxidized derivatives.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UCM707. These derivatives can have different pharmacological properties and are often studied to understand the structure-activity relationship of the compound .
作用機序
UCM707 exerts its effects by inhibiting the reuptake of anandamide, thereby increasing its levels in the synaptic cleft. This potentiates the activation of cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in modulating pain, mood, and neuroprotection. The inhibition of endocannabinoid uptake by UCM707 is selective and potent, making it a valuable tool for studying the endocannabinoid system .
類似化合物との比較
Similar Compounds
AM404: Another endocannabinoid uptake inhibitor, but with a different chemical structure.
VDM11: Similar in function but less potent compared to UCM707.
O-2093: A structurally different compound with similar endocannabinoid uptake inhibitory properties.
Uniqueness of UCM707
UCM707 is unique due to its high potency and selectivity for inhibiting endocannabinoid uptake. Unlike some other inhibitors, it does not significantly inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide. This selectivity makes UCM707 particularly useful for studying the specific effects of endocannabinoid uptake inhibition without the confounding effects of FAAH inhibition .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNBSHTNRBBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693975 | |
| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
390824-20-1 | |
| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
